Cas no 24916-50-5 (Spiramycin I Standard)

Spiramycin I Standard 化学的及び物理的性質
名前と識別子
-
- Leucomycin V,9-O-[(2R,5S,6R)-5-(dimethylamino)tetrahydro-6-methyl-2H-pyran-2-yl]-
- Spiramycin I
- 9-O-[(2R,5S,6R)-5-(Dimethylamino)tetrahydro-6-methyl-2H-pyran-2-yl]-leucomycin V
- demycarosylturimycin H
- Foromacidin A
- Foromacidine A
- Leucomycin V,9-o-((2R,5S,6R)-5-(dimethylamino)tetrahydro-6-methyl-2H-pyran-2-yl)
- Spiramycin A
- SPIRAMYCIN I STANDARD
- Spiramycin-I
- Provamycin
- Sequamycin
- spiramycin
- HY-100593
- 033ECH6IFG
- RP 5337
- CHEMBL453514
- IL-5902
- CCG-270525
- RP-5337
- Rovamycin
- SPIRAMYCIN I [MI]
- Rovamicina
- Formacidine
- 2-[(4R, 5S, 6S, 7R, 9R, 10R, 11E, 13E, 16R)-6-[(2S, 3R, 4R, 5S, 6R)-5-[(2S, 4R, 5S, 6S)-4, 5-dihydroxy-4, 6-dimethyloxan-2-yl]oxy-4-(dimethylamino)-3-hydroxy-6-methyloxan-2-yl]oxy-10-[(2R, 5S, 6R)-5-(dimethylamino)-6-methyloxan-2-yl]oxy-4-hydroxy-5-methoxy-9, 16-dimethyl-2-oxo-1-oxacyclohexadeca-11, 13-dien-7-yl]acetaldehyde
- 8025-81-8
- Spiramycin I (Contains up to 6% Spiramycin III)
- s5744
- NSC-55926
- Espiramicin
- NSC-64393
- Leucomycin V, 9-O-(5-(dimethylamino)tetrahydro-6-methyl-2H-pyran-2-yl)-, (9(2R,5S,6R))-
- NSC-758472
- Leucomycin V, 9-O-((2R,5S,6R)-5-(dimethylamino)tetrahydro-6-methyl-2H-pyran-2-yl)-
- CS-8166
- IL 5902
- AB00514638
- UNII-033ECH6IFG
- AC-32598
- [(4R,5S,6S,7R,9R,10R,11E,13E,16R)-6-{[(2S,3R,4R,5S,6R)-5-{[(2S,4R,5S,6S)-4,5-dihydroxy-4,6-dimethyltetrahydro-2H-pyran-2-yl]oxy}-4-(dimethylamino)-3-hydroxy-6-methyltetrahydro-2H-pyran-2-yl]oxy}-10-{[(2R,5S,6R)-5-(dimethylamino)-6-methyltetrahydro-2H-pyran-2-yl]oxy}-4-hydroxy-5-methoxy-9,16-dimethyl-2-oxooxacyclohexadeca-11,13-dien-7-yl]acetaldehyde (non-preferred name)
- Rovamycine
- DTXSID9023594
- 24916-50-5
- Leucomycin V, 9-O-[(2R,5S,6R)-5-(dimethylamino)tetrahydro-6-methyl-2H-pyran-2-yl]-
- NSC55926
- ACTOXUHEUCPTEW-OBURPCBNSA-N
- AKOS037515744
- Foromacidin
- Q422265
- 2-[(11E,13Z)-6-[5-(4,5-dihydroxy-4,6-dimethyloxan-2-yl)oxy-4-(dimethylamino)-3-hydroxy-6-methyloxan-2-yl]oxy-10-[5-(dimethylamino)-6-methyloxan-2-yl]oxy-4-hydroxy-5-methoxy-9,16-dimethyl-2-oxo-1-oxacyclohexadeca-11,13-dien-7-yl]acetaldehyde
- 2-[6-[5-(4,5-dihydroxy-4,6-dimethyloxan-2-yl)oxy-4-(dimethylamino)-3-hydroxy-6-methyloxan-2-yl]oxy-10-[5-(dimethylamino)-6-methyloxan-2-yl]oxy-4-hydroxy-5-methoxy-9,16-dimethyl-2-oxo-1-oxacyclohexadeca-11,13-dien-7-yl]acetaldehyde
- 2-[(4R,5S,6S,7R,9R,10R,11E,13E,16R)-6-[5-(4,5-dihydroxy-4,6-dimethyloxan-2-yl)oxy-4-(dimethylamino)-3-hydroxy-6-methyloxan-2-yl]oxy-10-[5-(dimethylamino)-6-methyloxan-2-yl]oxy-4-hydroxy-5-methoxy-9,16-dimethyl-2-oxo-1-oxacyclohexadeca-11,13-dien-7-yl]acet
- spiramycin (undefined stereochemistry)
- Q13023033
- 2-[(4R,5S,6S,7R,9R,10R,11E,13E,16R)-6-[5-(4,5-dihydroxy-4,6-dimethyloxan-2-yl)oxy-4-(dimethylamino)-3-hydroxy-6-methyloxan-2-yl]oxy-10-[5-(dimethylamino)-6-methyloxan-2-yl]oxy-4-hydroxy-5-methoxy-9,16-dimethyl-2-oxo-1-oxacyclohexadeca-11,13-dien-7-yl]acetaldehyde
- BCP31237
- FT-0657527
- 1ST7807
- D05908
- 2-[(4R,5S,6S,7R,9R,10R,11E,13E,16R)-6-[(2S,3R,4R,5S,6R)-5-[(2S,4R,5S,6S)-4,5-dihydroxy-4,6-dimethyloxan-2-yl]oxy-4-dimethylamino-3-hydroxy-6-methyloxan-2-yl]oxy-10-[(2R,5S,6R)-5-dimethylamino-6-methyloxan-2-yl]oxy-4-hydroxy-5-methoxy-9,16-dimethyl-2-oxo-1-oxacyclohexadeca-11,13-dien-7-yl]acetaldehyde
- G12972
- Spiramycin (JAN/USAN/INN)
- GTPL13312
- US20240118263, Compound Spiramycin
- BDBM667167
- Rovamycin (TN)
- Spiramycin I Standard
-
- MDL: MFCD00242797
- インチ: InChI=1S/C43H74N2O14/c1-24-21-29(19-20-46)39(59-42-37(49)36(45(9)10)38(27(4)56-42)58-35-23-43(6,51)41(50)28(5)55-35)40(52-11)31(47)22-33(48)53-25(2)15-13-12-14-16-32(24)57-34-18-17-30(44(7)8)26(3)54-34/h12-14,16,20,24-32,34-42,47,49-51H,15,17-19,21-23H2,1-11H3/t24-,25-,26?,27?,28?,29+,30?,31-,32+,34?,35?,36?,37?,38?,39+,40+,41?,42?,43?/m1/s1
- InChIKey: ACTOXUHEUCPTEW-BTKFSUNJSA-N
- ほほえんだ: C[C@@H]1C[C@H](CC=O)[C@@H]([C@H]([C@@H](CC(=O)O[C@H](C)CC=CC=C[C@@H]1OC2CCC(C(C)O2)N(C)C)O)OC)OC3C(C(C(C(C)O3)OC4CC(C)(C(C(C)O4)O)O)N(C)C)O
計算された属性
- せいみつぶんしりょう: 842.51400
- どういたいしつりょう: 842.51400504g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 4
- 水素結合受容体数: 16
- 重原子数: 59
- 回転可能化学結合数: 11
- 複雑さ: 1370
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 19
- 不確定原子立体中心数: 0
- 化学結合立体中心数の決定: 2
- 不確定化学結合立体中心数: 0
- 疎水性パラメータ計算基準値(XlogP): 2.1
- トポロジー分子極性表面積: 195Ų
じっけんとくせい
- 色と性状: 白色から黄色粉末、苦味
- 密度みつど: 1.2±0.1 g/cm3
- ゆうかいてん: 134-1370C
- ふってん: 913.7±65.0 °C at 760 mmHg
- フラッシュポイント: 506.4±34.3 °C
- PSA: 195.38000
- LogP: 2.32510
- じょうきあつ: 0.0±0.6 mmHg at 25°C
- ひせんこうど: D20 -96°
Spiramycin I Standard セキュリティ情報
- シグナルワード:warning
- 危害声明: H 303は摂取に有害である可能性がある+h 313は皮膚接触に有害である可能性がある+h 333は吸入に有害である可能性がある
- 警告文: P 264治療後徹底洗浄+p 280防護手袋着用/防護服着用/防護眼帯着用/防護マスク着用+p 305目の中+p 351水で数分丁寧に洗い流す+p 338コンタクトレンズを外し(あれば)操作しやすく、洗い流し続ける+p 337目の刺激が持続する場合+p 313医療アドバイス/看護を求める
- セキュリティの説明: H 303は摂取に有害である可能性がある+h 313は皮膚接触に有害である可能性がある+h 333は吸入に有害である可能性がある
- ちょぞうじょうけん:storage at -4℃ (1-2weeks), longer storage period at -20℃ (1-2years)
Spiramycin I Standard 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
TRC | S682300-2g |
Spiramycin I (Contains up to 6% Spiramycin III) |
24916-50-5 | 2g |
$153.00 | 2023-05-17 | ||
TRC | S682300-2.5g |
Spiramycin I (Contains up to 6% Spiramycin III) |
24916-50-5 | 2.5g |
$ 178.00 | 2023-09-06 | ||
S e l l e c k ZHONG GUO | S5744-25mg |
Spiramycin I |
24916-50-5 | 99.83% | 25mg |
¥2432.64 | 2023-09-15 | |
S e l l e c k ZHONG GUO | S5744-5mg |
Spiramycin I |
24916-50-5 | 99.83% | 5mg |
¥876.96 | 2023-09-15 | |
TRC | S682300-10g |
Spiramycin I (Contains up to 6% Spiramycin III) |
24916-50-5 | 10g |
$594.00 | 2023-05-17 | ||
Biosynth | AS16859-2 g |
Spiramycin I |
24916-50-5 | 2g |
$277.20 | 2023-01-05 | ||
Biosynth | AS16859-1 g |
Spiramycin I |
24916-50-5 | 1g |
$173.25 | 2023-01-05 | ||
Key Organics Ltd | BS-16237-1MG |
Spiramycin I |
24916-50-5 | >97% | 1mg |
£36.00 | 2025-02-08 | |
Key Organics Ltd | BS-16237-10MG |
Spiramycin I |
24916-50-5 | >97% | 10mg |
£51.00 | 2025-02-08 | |
1PlusChem | 1P002QBJ-5g |
Leucomycin V, 9-O-[(2R,5S,6R)-5-(dimethylamino)tetrahydro-6-methyl-2H-pyran-2-yl]- |
24916-50-5 | 90% (HPLC) | 5g |
$86.00 | 2025-02-19 |
Spiramycin I Standard 関連文献
-
Charlotte E. Willans,Sara French,Leonard J. Barbour,Jan-André Gertenbach,Peter C. Junk,Gareth O. Lloyd,Jonathan W. Steed Dalton Trans., 2009, 6480-6482
-
Youyong Yuan,Wenbo Wu,Shidang Xu Chem. Commun., 2017,53, 5287-5290
-
Tingting Zhao,Xiaoping Song,Wen Zhong,Lei Yu,Wenxi Hua,Malcolm M. Q. Xing,Xiaozhong Qiu Polym. Chem., 2015,6, 283-293
-
4. 3D microfluidic ex vivo culture of organotypic tumor spheroids to model immune checkpoint blockadeAmir R. Aref,Brandon P. Piel,Chensheng Zhou,Raven Vlahos Coakley,Alan Bartels,Michaela Bowden,Zach Herbert,Sarah Hill,Sean Gilhooley,Jacob Carter,Israel Cañadas,Tran C. Thai,Shunsuke Kitajima,Valeria Chiono Lab Chip, 2018,18, 3129-3143
-
Jing Zhang,Pu Xiao Polym. Chem., 2018,9, 1530-1540
-
Jifu Mao,Mahmoud Rouabhia,Saïd Elkoun RSC Adv., 2021,11, 16996-17006
-
Wei Chen Nanoscale, 2015,7, 6957-6990
-
Ganesh N. Nawale,Saeed Bahadorikhalili,Pallabi Sengupta,Sandeep Kadekar,Subhrangsu Chatterjee,Oommen P. Varghese Chem. Commun., 2019,55, 9112-9115
Spiramycin I Standardに関する追加情報
Comprehensive Analysis of Spiramycin I Standard (CAS No. 24916-50-5): Properties, Applications, and Research Insights
Spiramycin I Standard (CAS No. 24916-50-5) is a macrolide antibiotic derived from Streptomyces ambofaciens. As a reference material, it plays a critical role in pharmaceutical quality control, microbiological research, and veterinary medicine. This compound belongs to the spiramycin family, which consists of three major components: Spiramycin I, II, and III. Among these, Spiramycin I is the most biologically active and widely studied.
The growing demand for antibiotic standards like Spiramycin I Standard is driven by increasing concerns over antimicrobial resistance (AMR), a global health crisis highlighted by the WHO. Researchers frequently search for "spiramycin mechanism of action" or "spiramycin vs. erythromycin," reflecting interest in its unique 16-membered lactone ring structure, which offers distinct pharmacokinetic properties compared to other macrolides.
In analytical chemistry, CAS No. 24916-50-5 is essential for HPLC and LC-MS methods development. Laboratories prioritize keywords such as "spiramycin I purity standards" and "spiramycin calibration curve" to ensure accurate quantification in drug formulations. Its molecular formula (C43H74N2O14) and molar mass (843.06 g/mol) are critical for method validation.
Beyond human medicine, Spiramycin I Standard is pivotal in veterinary applications, particularly for treating toxoplasmosis in livestock. Searches like "spiramycin for animal use" or "spiramycin withdrawal time" underscore its agricultural relevance. The compound’s stability under varying pH conditions (optimal range: 6.0–8.0) makes it suitable for feed additives.
Recent studies explore Spiramycin I’s potential in combination therapies, addressing queries such as "spiramycin synergism with metronidazole." Its immunomodulatory effects, including inhibition of pro-inflammatory cytokines, are also under investigation for COVID-19 adjuvant therapy, aligning with pandemic-related research trends.
From a regulatory perspective, compliance with USP/EP monographs for Spiramycin I Standard ensures international acceptance. Manufacturers emphasize "GMP-certified spiramycin" and "traceable reference materials" to meet FDA and EMA guidelines. Storage recommendations (−20°C, desiccated) are frequently searched to maintain stability.
Innovations in green chemistry have spurred interest in sustainable production methods for 24916-50-5. Keywords like "biocatalytic spiramycin synthesis" reflect this shift. Additionally, patent landscapes reveal ongoing developments in polymorphic forms of Spiramycin I, enhancing bioavailability.
In summary, Spiramycin I Standard (CAS No. 24916-50-5) remains indispensable across multiple disciplines. Its evolving applications—from combating AMR to enabling precision analytics—demonstrate its enduring scientific and industrial value. Future research may unlock novel therapeutic roles, solidifying its status as a benchmark macrolide.
24916-50-5 (Spiramycin I Standard) 関連製品
- 16846-24-5(josamycin)
- 35457-80-8(Midecamycin)
- 1392-21-8(Leucomycin)
- 24916-51-6(Acetylspiramycin)
- 8025-81-8(Spiramycin)
- 37280-56-1(Leucomycin Tartrate)
- 149370-53-6(Meleumycin)
- 2172270-91-4(2-cyclopropyl(prop-2-yn-1-yl)aminopyridine-4-carboxylic acid)
- 862810-50-2(N-(5-{imidazo1,2-apyrimidin-2-yl}-2-methylphenyl)-2-phenylbutanamide)
- 1514780-09-6(6,7-dimethyl-3,4-dihydro-2H-1-benzopyran-3-carboxylic acid)
